(3R)-1-[(3-aminophenyl)methyl]pyrrolidin-3-ol

Catalog No.
S14057221
CAS No.
2277169-59-0
M.F
C11H16N2O
M. Wt
192.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3R)-1-[(3-aminophenyl)methyl]pyrrolidin-3-ol

CAS Number

2277169-59-0

Product Name

(3R)-1-[(3-aminophenyl)methyl]pyrrolidin-3-ol

IUPAC Name

(3R)-1-[(3-aminophenyl)methyl]pyrrolidin-3-ol

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

InChI

InChI=1S/C11H16N2O/c12-10-3-1-2-9(6-10)7-13-5-4-11(14)8-13/h1-3,6,11,14H,4-5,7-8,12H2/t11-/m1/s1

InChI Key

QIAXXHVLJQQATR-LLVKDONJSA-N

Canonical SMILES

C1CN(CC1O)CC2=CC(=CC=C2)N

Isomeric SMILES

C1CN(C[C@@H]1O)CC2=CC(=CC=C2)N

(3R)-1-[(3-aminophenyl)methyl]pyrrolidin-3-ol is a chiral compound characterized by a pyrrolidine ring that features a hydroxyl group at the third position and an aminophenylmethyl group at the first position. Its molecular formula is C11H16N2OC_{11}H_{16}N_{2}O with a molecular weight of approximately 192.26 g/mol. The compound's unique structure allows it to engage in specific interactions with biological targets, making it of interest in medicinal chemistry and biological research .

  • Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using agents such as potassium permanganate or chromium trioxide.
  • Reduction: The aminophenyl group can be reduced to an amine through catalytic hydrogenation.
  • Substitution: Nucleophilic substitution can occur at the aminophenyl group, allowing for the introduction of different nucleophiles, such as halides or alkyl groups .

This compound exhibits potential biological activity due to its structural features. The aminophenyl group enables it to form hydrogen bonds and π-π interactions with target proteins, which may modulate enzyme or receptor activities. Such interactions are crucial for drug design, particularly in targeting specific receptors or enzymes involved in various diseases .

The synthesis of (3R)-1-[(3-aminophenyl)methyl]pyrrolidin-3-ol typically involves several key steps:

  • Formation of the Pyrrolidine Ring: This can be achieved through methods such as the Paal-Knorr pyrrole synthesis, where 2,5-dimethoxytetrahydrofuran is condensed with an appropriate amine.
  • Introduction of the Hydroxyl Group: A selective reduction reaction introduces the hydroxyl group, commonly using sodium borohydride or lithium aluminum hydride as reducing agents.
  • Attachment of the Aminophenylmethyl Group: This step involves a nucleophilic substitution reaction where a suitable aminophenylmethyl halide reacts with the pyrrolidine ring under basic conditions .

(3R)-1-[(3-aminophenyl)methyl]pyrrolidin-3-ol has various applications across different fields:

  • Medicinal Chemistry: It serves as a lead compound for developing drugs targeting specific biological pathways.
  • Biological Research: The compound is utilized as a ligand in studies investigating enzyme-substrate interactions.
  • Industrial Use: It is also employed in synthesizing specialty chemicals and materials due to its unique structural properties .

Studies have shown that (3R)-1-[(3-aminophenyl)methyl]pyrrolidin-3-ol interacts with specific molecular targets, influencing their activity. The compound's ability to form hydrogen bonds and engage in π-π stacking interactions with proteins makes it valuable for probing active sites and understanding enzyme mechanisms .

Several compounds share structural similarities with (3R)-1-[(3-aminophenyl)methyl]pyrrolidin-3-ol, including:

  • (3R)-1-(4-aminophenyl)pyrrolidin-3-ol: This compound has a similar structure but differs by having an amino group at the para position instead of the meta position.
  • (3R)-1-(4-hydroxyphenyl)pyrrolidin-3-ol: This variant contains a hydroxyl group instead of an amino group.
  • (3R)-1-(4-methylphenyl)pyrrolidin-3-ol: Here, a methyl group replaces the amino group.

Uniqueness

The distinct feature of (3R)-1-[(3-aminophenyl)methyl]pyrrolidin-3-ol lies in its specific amino substitution pattern on the phenyl ring, which imparts unique chemical and biological properties not found in its analogs. This specificity enhances its potential as a pharmacological agent and makes it a subject of interest in drug discovery and development .

XLogP3

0.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

192.126263138 g/mol

Monoisotopic Mass

192.126263138 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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